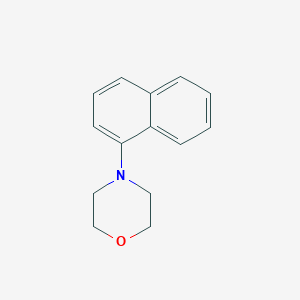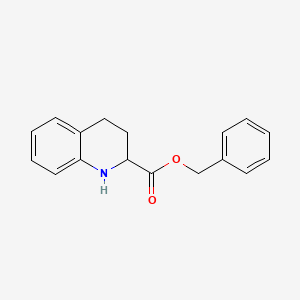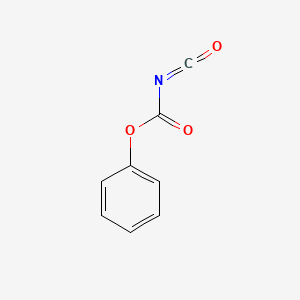
フェニルイソシアネートホルマート
概要
説明
科学的研究の応用
Phenyl isocyanatoformate is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing complex organic molecules.
Biology: In the preparation of biologically active compounds.
Medicine: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Employed in the production of polymers and resins.
作用機序
Target of Action
Phenyl isocyanatoformate, also known as phenyl carbonisocyanatidate, is an organic building block containing an isocyanate group . It primarily targets resin-bound amino acids . These amino acids are the building blocks of proteins, which play a crucial role in almost all biological processes.
Mode of Action
Phenyl isocyanatoformate interacts with its targets (resin-bound amino acids) through a series of chemical reactions. The exhaustive reduction of solid-support bound amides with borane affords the requisite secondary amines . Following treatment with phenyl isocyanatoformate, the corresponding triazepane-2,4-diones are produced .
Biochemical Pathways
The biochemical pathway affected by phenyl isocyanatoformate involves the preparation of resin-bound 1,7-disubstituted-1,3,5-triazepane-2,4-dione . This compound is a product of the interaction between phenyl isocyanatoformate and resin-bound amino acids
Result of Action
The result of phenyl isocyanatoformate’s action is the synthesis of 1,7-disubstituted-1,3,5-triazepane-2,4-diones . These compounds are produced when phenyl isocyanatoformate interacts with resin-bound amino acids .
Action Environment
The action of phenyl isocyanatoformate can be influenced by various environmental factors. For instance, its storage temperature is recommended to be -20°C . This suggests that temperature could affect the stability and efficacy of the compound.
準備方法
Synthetic Routes and Reaction Conditions: Phenyl isocyanatoformate can be synthesized through the reaction of phenyl chloroformate with potassium cyanate. The reaction typically occurs under mild conditions, with the phenyl chloroformate being added dropwise to a solution of potassium cyanate in an appropriate solvent .
Industrial Production Methods: Industrial production of phenyl isocyanatoformate often involves the use of phosgene as a reagent. Phosgene reacts with phenyl isocyanate to form phenyl isocyanatoformate. This method requires stringent safety measures due to the hazardous nature of phosgene .
化学反応の分析
Types of Reactions: Phenyl isocyanatoformate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with amines to form ureas and with alcohols to form carbamates.
Cycloaddition: Participates in 1,3-dipolar cycloaddition reactions.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines under mild conditions to form ureas.
Alcohols: Reacts with alcohols in the presence of a base to form carbamates.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
類似化合物との比較
Phenyl isocyanate: Similar in structure but lacks the carbonyl group present in phenyl isocyanatoformate.
Ethyl isocyanatoformate: Contains an ethyl group instead of a phenyl group.
Methyl isocyanatoformate: Contains a methyl group instead of a phenyl group.
Uniqueness: Phenyl isocyanatoformate is unique due to the presence of both the isocyanate and carbonyl groups, which confer distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts .
特性
IUPAC Name |
phenyl N-(oxomethylidene)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-6-9-8(11)12-7-4-2-1-3-5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZKLYCUEQGCKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399918 | |
| Record name | Phenyl isocyanatoformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5843-43-6 | |
| Record name | Phenyl isocyanatoformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl isocyanatoformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



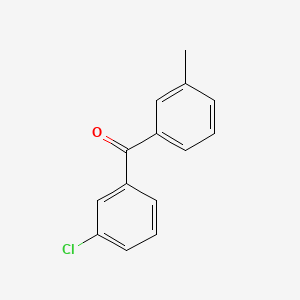
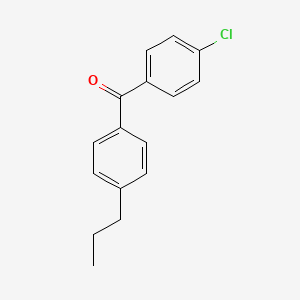
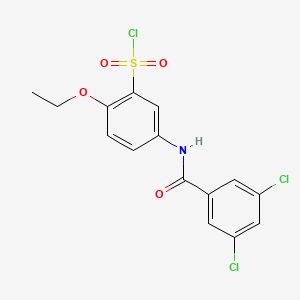


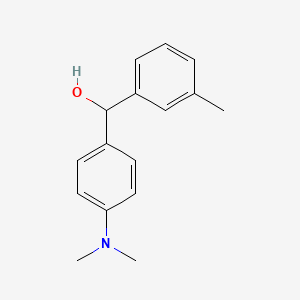
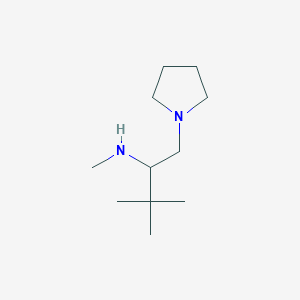
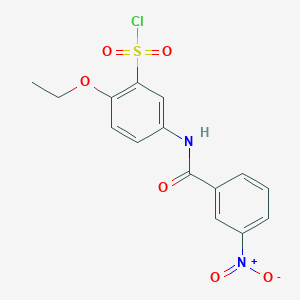
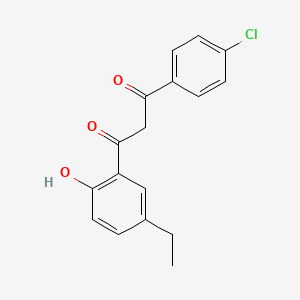

![2'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1598129.png)
